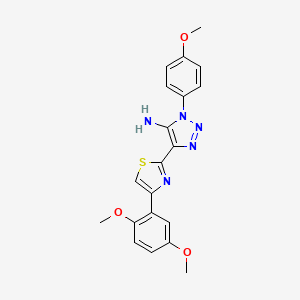
4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the thiazole and triazole rings, along with methoxy substituents, enhances its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.45 g/mol |
| Structural Features | Thiazole ring, triazole ring, methoxy groups |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions that are critical in various biological processes:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.
- Receptor Modulation : The compound has shown potential as a modulator of various receptors linked to inflammatory responses and other physiological processes.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may possess significant anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains.
- Anti-inflammatory Properties : Its potential to modulate inflammatory pathways suggests applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Anticancer Studies : A study demonstrated that triazole compounds exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to the compound showed IC50 values ranging from 10 to 50 µM against breast cancer cells .
- Antimicrobial Testing : In vitro testing revealed that certain triazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than those of conventional antibiotics .
- Inflammatory Response Modulation : Research indicated that triazole compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory conditions .
Comparative Analysis of Triazole Derivatives
To further understand the biological activity of this compound, a comparative analysis with other known triazole derivatives is presented below:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| 4-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-1H-triazole | Anticancer (breast cancer) | IC50 ~ 30 µM |
| 1-(4-Methoxyphenyl)-3-(triazolyl)benzamide | Antimicrobial (MRSA) | MIC ~ 0.5 µg/mL |
| 5-Amino-1H-triazole derivatives | Anti-inflammatory | IC50 ~ 25 µM |
Eigenschaften
IUPAC Name |
5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-26-13-6-4-12(5-7-13)25-19(21)18(23-24-25)20-22-16(11-29-20)15-10-14(27-2)8-9-17(15)28-3/h4-11H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQULZVLINNNVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














